3-(Benzyloxy)-3-methylbutanoic acid
Description
3-(Benzyloxy)-3-methylbutanoic acid is a branched-chain carboxylic acid characterized by a benzyloxy group (-OBn) attached to the tertiary carbon of a 3-methylbutanoic acid backbone. This structural modification enhances its lipophilicity compared to simpler carboxylic acids, making it a versatile intermediate in pharmaceutical synthesis. The benzyloxy group serves as a protective moiety, enabling selective reactivity in multi-step organic reactions .
Properties
IUPAC Name |
3-methyl-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAGEPKLHBWXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96556-32-0 | |
| Record name | 3-(benzyloxy)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylbutanoic acid with benzyl alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds as follows:
-
Step 1: Formation of the benzyloxy intermediate
- React benzyl alcohol with a strong base to generate the benzyloxy anion.
Reaction conditions: Benzyl alcohol, sodium hydride or potassium tert-butoxide, anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-5°C).
-
Step 2: Alkylation of 3-methylbutanoic acid
- Add the benzyloxy anion to 3-methylbutanoic acid to form this compound.
Reaction conditions: 3-methylbutanoic acid, benzyloxy anion, anhydrous solvent (e.g., tetrahydrofuran), room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides, amines, or thiols in the presence of a suitable base.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: 3-(Benzyloxy)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-3-methylbutanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.
Materials Science: Utilized in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-3-methylbutanoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The table below highlights key structural features, physicochemical properties, and applications of 3-(Benzyloxy)-3-methylbutanoic acid and related compounds:
Biological Activity
3-(Benzyloxy)-3-methylbutanoic acid, a compound with the chemical formula C12H16O3 and CAS number 96556-32-0, is of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a benzyloxy group attached to a branched aliphatic chain. The structural formula can be represented as follows:
This compound is characterized by its hydrophobic nature due to the benzyloxy moiety, which may influence its interaction with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It could act as a modulator of certain receptors, influencing signal transduction pathways.
Case Studies and Research Findings
- Insecticidal Activity : A study evaluated the larvicidal effects of several derivatives related to this compound against Aedes aegypti, a vector for several arboviruses. The results indicated that compounds with similar structural motifs exhibited significant larvicidal activity, suggesting potential applications in vector control .
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on human peripheral blood mononuclear cells. It was found that some derivatives showed low toxicity even at high concentrations (up to 5200 μM), indicating a favorable safety profile for potential therapeutic uses .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
